molecular formula C10H8N2OS B12870912 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile

2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B12870912
M. Wt: 204.25 g/mol
InChI Key: QKSMIFHKKGUJSE-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methylthio group at the 2-position and an acetonitrile group at the 7-position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under basic conditions to form the intermediate 2-(methylthio)benzoxazole. This intermediate is then further reacted with appropriate reagents to introduce the acetonitrile group at the 7-position .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the acetonitrile group, making it less versatile in certain chemical reactions.

    2-(Chloromethyl)benzo[d]oxazole: Contains a chloromethyl group instead of a methylthio group, leading to different reactivity and applications.

    2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains a quinoline moiety, which imparts different biological activities.

Uniqueness

2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both a methylthio group and an acetonitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-(2-methylsulfanyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H8N2OS/c1-14-10-12-8-4-2-3-7(5-6-11)9(8)13-10/h2-4H,5H2,1H3

InChI Key

QKSMIFHKKGUJSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC(=C2O1)CC#N

Origin of Product

United States

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